N-(butan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Description
N-SEC-BUTYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-14(2)21-18(24)13-25-17-11-9-16(10-12-17)20-22-19(23-26-20)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,21,24) |
InChI Key |
DTGAXXQHROGINS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-SEC-BUTYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of an appropriate amidoxime with a nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Coupling with phenoxyacetyl chloride: The oxadiazole intermediate is then reacted with phenoxyacetyl chloride to form the phenoxyacetamide derivative.
Introduction of the sec-butyl group: The final step involves the alkylation of the phenoxyacetamide derivative with sec-butyl bromide under basic conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-SEC-BUTYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Agriculture: It has been studied for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-SEC-BUTYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its anticancer effects could be due to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
N-SEC-BUTYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can be compared with other oxadiazole derivatives, such as:
N-SEC-BUTYL-2-PHENYL-ACETAMIDE: This compound shares a similar structural framework but lacks the oxadiazole ring, which may result in different biological activities and applications.
N,N’-Di-2-butyl-1,4-phenylenediamine: Another related compound with antioxidant properties, used industrially to prevent degradation of oils and lubricants.
The unique structural features of N-SEC-BUTYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE, such as the presence of the oxadiazole ring and the sec-butyl group, contribute to its distinct chemical and biological properties.
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